![molecular formula C12H12Br2O2 B15157679 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione CAS No. 816420-47-0](/img/structure/B15157679.png)
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is a chemical compound with the molecular formula C12H12Br2O2. It is known for its unique structure, which includes two bromine atoms attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dibromobenzyl bromide with acetylacetone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of debrominated hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Aplicaciones Científicas De Investigación
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl and pentane-2,4-dione moieties contribute to its overall chemical behavior and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,4-Dibromophenyl)methyl]pentane-2,4-dione
- 3-[(2,6-Dibromophenyl)methyl]pentane-2,4-dione
- 3-[(2,5-Dichlorophenyl)methyl]pentane-2,4-dione
Uniqueness
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various applications and research studies .
Propiedades
Número CAS |
816420-47-0 |
|---|---|
Fórmula molecular |
C12H12Br2O2 |
Peso molecular |
348.03 g/mol |
Nombre IUPAC |
3-[(2,5-dibromophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H12Br2O2/c1-7(15)11(8(2)16)6-9-5-10(13)3-4-12(9)14/h3-5,11H,6H2,1-2H3 |
Clave InChI |
KKOSXXMAXNJYDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=C(C=CC(=C1)Br)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
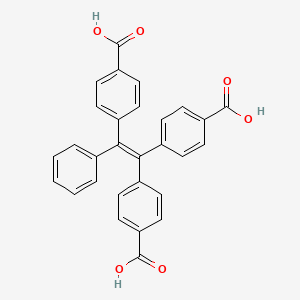

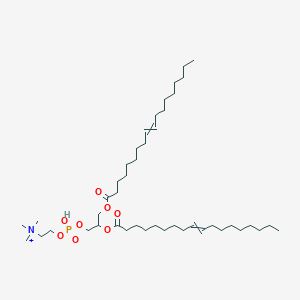
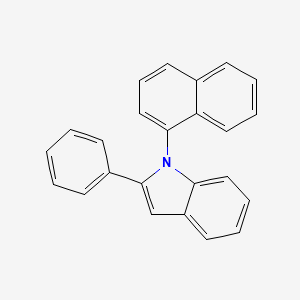
![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)


![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)
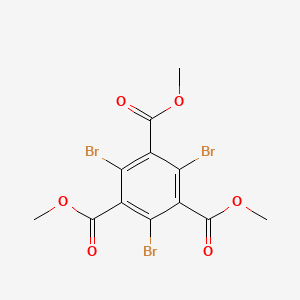
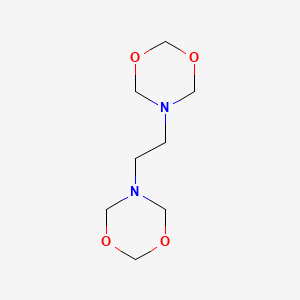
![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
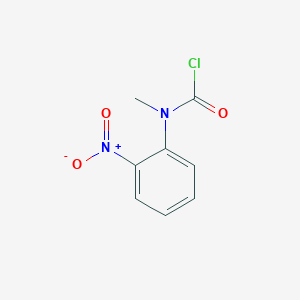
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)
